molecular formula C34H36P2 B12893108 2,2'-Bis(diphenylphosphino)-1,1'-bi(cyclopentane)

2,2'-Bis(diphenylphosphino)-1,1'-bi(cyclopentane)

Cat. No.: B12893108
M. Wt: 506.6 g/mol
InChI Key: UKCDADXCAXXBGR-UHFFFAOYSA-N
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Description

2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) is a bidentate ligand commonly used in coordination chemistry. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) typically involves the reaction of diphenylphosphine with 1,1’-bi(cyclopentane) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, facilitating its nucleophilic attack on the 1,1’-bi(cyclopentane).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form secondary phosphines.

    Substitution: The ligand can participate in substitution reactions where one or both of the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Secondary phosphines.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.

    Biology: The compound is used in the study of enzyme models and metalloproteins.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) exerts its effects involves the formation of stable complexes with transition metals. The phosphine groups coordinate to the metal center, stabilizing it and facilitating various catalytic processes. The molecular targets include metal ions such as palladium, platinum, and rhodium, which are commonly used in catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
  • 1,2-Bis(diphenylphosphino)ethane
  • 2,2’-Bis(diphenylphosphino)-1,1’-biphenyl

Uniqueness

2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) is unique due to its cyclopentane backbone, which provides a different steric environment compared to other similar compounds. This unique structure can lead to different reactivity and selectivity in catalytic processes, making it a valuable ligand in various applications.

Properties

Molecular Formula

C34H36P2

Molecular Weight

506.6 g/mol

IUPAC Name

[2-(2-diphenylphosphanylcyclopentyl)cyclopentyl]-diphenylphosphane

InChI

InChI=1S/C34H36P2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-34H,13-14,23-26H2

InChI Key

UKCDADXCAXXBGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCC4P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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